molecular formula C13H12N2O2 B12435297 N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide

Cat. No.: B12435297
M. Wt: 228.25 g/mol
InChI Key: CQGATEFROFGTCU-UHFFFAOYSA-N
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Description

N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide is an organic compound characterized by the presence of a furan ring and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethyl derivatives .

Scientific Research Applications

N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(furan-2-yl)ethylidene]methoxycarbohydrazide
  • (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine

Uniqueness

N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide is unique due to its specific combination of a furan ring and a benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethylideneamino]benzamide

InChI

InChI=1S/C13H12N2O2/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h2-9H,1H3,(H,15,16)

InChI Key

CQGATEFROFGTCU-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CO2

Origin of Product

United States

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